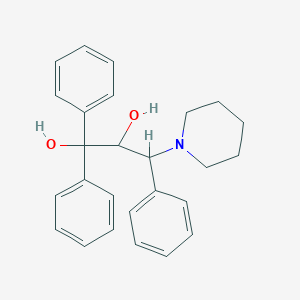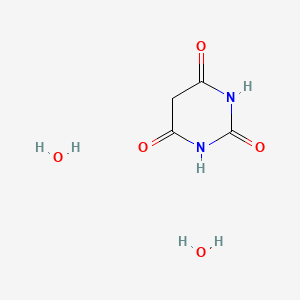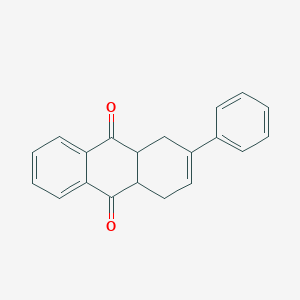
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C20H16O2 It is a derivative of anthracene, characterized by the presence of a phenyl group and a tetrahydroanthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,4-dihydroxyanthracene with a suitable dehydrating agent to form the desired product . The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with diverse functional groups .
科学的研究の応用
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its quinone derivatives can act as electron acceptors in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s ability to form stable radicals also contributes to its biological activity .
類似化合物との比較
Similar Compounds
- 1,4,4a,9a-Tetrahydroanthracene-9,10-dione
- 9,10-Dihydroanthracene-9,10-dione
- Anthraquinone derivatives
Uniqueness
Compared to other anthracene derivatives, this compound exhibits distinct properties that make it valuable in both research and industrial contexts .
特性
CAS番号 |
6337-31-1 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
2-phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H16O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-10,17-18H,11-12H2 |
InChIキー |
GRMBYWZIMSNRJK-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


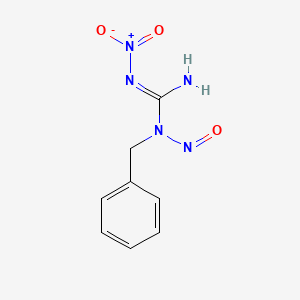

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)

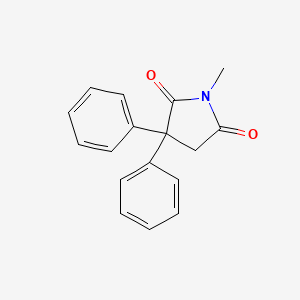
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
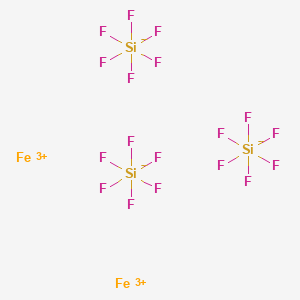

![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
